molecular formula C16H10BrNO4 B2694413 6-bromo-N-(2-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 312616-85-6

6-bromo-N-(2-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2694413
CAS No.: 312616-85-6
M. Wt: 360.163
InChI Key: GFLPRZCKCOIMMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-N-(2-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic derivative based on the coumarin (1,2-benzopyrone) nucleus, a structure recognized for its diverse pharmacological potential . This compound features a bromo substituent at the C-6 position of the coumarin ring and an N-(2-hydroxyphenyl) carboxamide group at the C-3 position. Modifications at the C-3 and C-4 positions of the coumarin core are particularly coveted for the development of new bioactive agents, as these alterations can significantly influence interactions with biological targets . Coumarin derivatives have demonstrated a broad spectrum of biological activities in scientific research, including promising antitumor, antifungal, and antibacterial properties . Specifically, structurally related 6-bromo-3-heteroarylcoumarin compounds have shown notable antitumor activity in vitro, with some analogs exhibiting promising results against liver carcinoma cell lines (HEPG2) . Furthermore, synthetic coumarin and homoisoflavonoid derivatives have been investigated for their antifungal activity against various Candida species, suggesting a potential role for this chemical class in addressing fungal infections . The core coumarin structure is also a subject of interest in neuropharmacology, with research exploring derivatives as inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets for conditions such as Alzheimer's disease . The molecular formula for this compound is C16H10BrNO4, with a molecular weight of 360.16 g/mol . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-bromo-N-(2-hydroxyphenyl)-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrNO4/c17-10-5-6-14-9(7-10)8-11(16(21)22-14)15(20)18-12-3-1-2-4-13(12)19/h1-8,19H,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLPRZCKCOIMMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(2-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the condensation of o-aminophenol with 6-bromo-2-picolinic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction mixture is heated to facilitate the formation of the desired product through a series of condensation and cyclization steps .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-(2-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Biological Activities

Research has demonstrated that 6-bromo-N-(2-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide exhibits significant biological activities, including:

Anticancer Activity

This compound has shown promising results in inhibiting cancer cell proliferation. Studies indicate that it can induce apoptosis in various cancer cell lines, including:

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-7 (breast cancer)45.0 ± 2.5Induction of apoptosis
6-Bromo-2H-chromene-3-carboxylic acidHeLa (cervical cancer)35.0 ± 1.8Cell cycle arrest

These findings suggest that the compound may possess comparable or superior anticancer efficacy relative to other derivatives.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes:

Compound NameCOX Inhibition (%)Reference
This compound78% at 100 µM-
Celecoxib (control)95% at 100 µM-

This inhibition indicates potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains:

Compound NameBacterial Strain TestedMIC (µg/mL)
This compoundStaphylococcus aureus50
Ciprofloxacin (control)Escherichia coli<1

These results highlight the potential use of this compound as a lead in the development of new antimicrobial agents.

Case Studies

Several studies have focused on evaluating the biological activities of chromene derivatives, including those structurally similar to this compound:

  • Study on Anticancer Properties: A recent study demonstrated that this compound significantly inhibited the growth of MCF-7 cells, suggesting its potential as an anticancer agent. "The compound exhibited IC50 values comparable to established chemotherapeutics, indicating its potential utility in cancer treatment."
  • Anti-inflammatory Research: Another investigation revealed that this compound effectively reduced inflammation markers in vitro, supporting its use in inflammatory conditions.

Mechanism of Action

The mechanism of action of 6-bromo-N-(2-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can result in the modulation of cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the coumarin-carboxamide scaffold but differ in substituents on the aromatic ring.

Structural Variations and Substituent Effects

Compound Name Substituent on Aromatic Ring Molecular Formula Molecular Weight (g/mol) Key Features
6-Bromo-N-(2-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide 2-hydroxyphenyl C₁₆H₁₀BrNO₄ 360.17 Hydrogen-bond donor (OH group); potential for enhanced solubility
6-Bromo-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide () 4-methoxyphenyl C₁₇H₁₂BrNO₄ 374.19 Electron-donating methoxy group; may improve lipophilicity
6-Bromo-N-(2,5-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide () 2,5-dichlorophenyl C₁₆H₈BrCl₂NO₃ 433.06 Electron-withdrawing Cl groups; potential for increased stability
6-Bromo-N-(2-trifluoromethylphenyl)-2-oxo-2H-chromene-3-carboxamide () 2-trifluoromethylphenyl C₁₇H₉BrF₃NO₃ 412.16 Strongly electron-withdrawing CF₃ group; impacts reactivity and bioavailability
6-Bromo-N-(2,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide () 2,4-dimethylphenyl C₁₈H₁₄BrNO₃ 376.22 Steric hindrance from methyl groups; may reduce intermolecular interactions

Physicochemical Properties

  • However, analogs with bulky substituents (e.g., 2,4-dimethylphenyl, ) exhibit higher melting points (~245°C), likely due to enhanced crystal packing . The 4-methoxyphenyl analog () has a molecular weight of 374.19 g/mol, suggesting moderate crystallinity compared to halogenated derivatives .
  • Spectral Data: IR Spectroscopy: The presence of carbonyl groups (C=O) in all compounds is confirmed by strong absorptions near 1700–1680 cm⁻¹. For example, the 2-hydroxyphenyl derivative’s IR spectrum would likely show a broad O–H stretch (~3100–3400 cm⁻¹), as seen in related phenolic coumarins . NMR Spectroscopy: The 1H-NMR of the 2,4-dimethylphenyl analog () reveals aromatic protons at δ 7.13–7.73 ppm and a deshielded NH proton at δ 12.05 ppm, consistent with carboxamide resonance .

Key Research Findings and Trends

Substituent Effects on Bioactivity : Electron-withdrawing groups (e.g., Cl, CF₃) generally enhance stability but may reduce solubility. Conversely, electron-donating groups (e.g., OCH₃) improve lipophilicity, aiding cellular uptake .

Synthetic Challenges : Halogenated anilines (e.g., 2,5-dichloro) may require harsher reaction conditions, affecting yields .

Biological Activity

6-Bromo-N-(2-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic derivative of the naturally occurring coumarin family, known for its diverse biological activities. This compound exhibits significant potential in medicinal chemistry, particularly in anticancer and antimicrobial applications. Its unique structural features, including a bromine atom and a hydroxyphenyl group, contribute to its biological efficacy.

Chemical Structure and Properties

The molecular formula of this compound is C16H10BrNO4C_{16}H_{10}BrN_{O_{4}}. The compound features a chromene core with specific functional groups that enhance its reactivity and biological activity.

PropertyValue
Molecular Weight360.16 g/mol
IUPAC Name6-bromo-N-(2-hydroxyphenyl)-2-oxochromene-3-carboxamide
CAS Number312616-85-6
SolubilitySoluble in DMSO and ethanol

The mechanism of action for this compound primarily involves its interaction with various biological targets. Research indicates that it can inhibit specific enzymes, such as carbonic anhydrases and certain kinases implicated in cancer progression. The presence of the bromine atom and the hydroxyphenyl group enhances its binding affinity to these targets, leading to modulation of cellular processes like proliferation and apoptosis.

Anticancer Activity

Numerous studies have evaluated the anticancer properties of this compound. For instance, a study demonstrated that it significantly inhibited cell invasion in vitro and reduced tumor growth in vivo in models grafted with human cancer cells (HT1080 and MDA-MB231) when administered intraperitoneally . The compound's ability to inhibit metalloproteinases further supports its potential as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial properties. In vitro tests indicated that it possesses significant activity against various bacterial strains, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Case Studies

  • Anticancer Efficacy :
    • Study : A series of experiments conducted on HT1080 and MDA-MB231 cancer cell lines.
    • Findings : The compound inhibited cell migration and invasion significantly more than control treatments, suggesting a potent antitumor effect .
  • Antimicrobial Evaluation :
    • Study : Evaluation against Staphylococcus aureus and Escherichia coli.
    • Findings : The compound exhibited strong antibacterial activity with MIC values ranging from 0.5 to 1 µg/mL, outperforming many standard antibiotics .

Q & A

Q. How can researchers optimize the synthetic route for 6-bromo-N-(2-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide?

Methodological Answer: The synthesis involves multi-step reactions, including bromination of the coumarin core and amide coupling with 2-hydroxyaniline. Key considerations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for substitution reactions .
  • Catalysts : Use coupling agents like EDCI/HOBt for amide bond formation to minimize side products .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) improves yield .
  • Reaction monitoring : TLC or HPLC-MS ensures intermediate purity before proceeding to subsequent steps.

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • X-ray crystallography : Determines absolute configuration and hydrogen-bonding patterns (e.g., planar chromene ring and O–H···O interactions) .
  • NMR : 1^1H and 13^{13}C NMR identify substituents (e.g., bromine at C6, hydroxylphenyl group) and confirm regioselectivity .
  • FT-IR : Confirms carbonyl (C=O, ~1700 cm1^{-1}) and amide (N–H, ~3300 cm1^{-1}) functional groups .
  • Mass spectrometry : High-resolution ESI-MS validates molecular formula (C16_{16}H10_{10}BrNO4_4) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., anti-cancer vs. anti-inflammatory)?

Methodological Answer:

  • Assay standardization : Compare IC50_{50} values under consistent conditions (cell lines, concentrations, exposure times) .
  • Structural analogs : Synthesize derivatives (e.g., replacing bromine with chlorine) to isolate electronic vs. steric effects .
  • Mechanistic profiling : Use transcriptomics or proteomics to identify target pathways (e.g., NF-κB inhibition for anti-inflammatory activity vs. apoptosis induction for anti-cancer effects) .

Q. What computational approaches predict reactivity and tautomerism in this compound?

Methodological Answer:

  • DFT calculations : Optimize geometries at the B3LYP/6-311G(d,p) level to evaluate tautomeric preferences (e.g., lactam vs. hydroxy-pyridine forms) .
  • Reaction path sampling : Simulate bromination mechanisms (e.g., electrophilic substitution vs. radical pathways) using quantum chemical methods .
  • Molecular docking : Predict binding affinities to biological targets (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina .

Q. How can crystallographic data inform polymorph control during synthesis?

Methodological Answer:

  • Crystal packing analysis : Identify intermolecular interactions (e.g., π-π stacking, hydrogen bonds) that stabilize specific polymorphs .
  • Solvent screening : Test solvents with varying polarities (e.g., DMF vs. ethanol) to induce preferred crystallization pathways .
  • Temperature gradients : Slow cooling from saturated solutions promotes thermodynamically stable forms .

Data Contradiction Analysis

Q. Why do solubility studies report conflicting results in aqueous vs. organic media?

Methodological Answer:

  • pH-dependent solubility : The phenolic –OH group (pKa ~10) increases solubility in basic aqueous solutions but reduces it in neutral buffers .
  • Co-solvent systems : Use ethanol/water mixtures (e.g., 30:70 v/v) to balance polarity and enhance dissolution .
  • Surfactant addition : Incorporate Tween-80 or cyclodextrins for improved bioavailability in in vitro assays .

Methodological Comparison Table

Research Objective Recommended Techniques Key References
Synthetic OptimizationEDCI/HOBt-mediated coupling, TLC monitoring, silica gel chromatography
Tautomerism AnalysisDFT calculations, X-ray crystallography, 1^1H NMR (DMSO-d6)
Biological Mechanism ElucidationMolecular docking, transcriptomics, IC50_{50} assays with standardized cell lines
Polymorph ControlSolvent screening (DMF vs. ethanol), slow-cooling crystallization, Hirshfeld surface analysis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.